

Spectroscopic and Synthetic Profile of 3-Bromo-2-iodophenol: A Technical Guide

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Compound of Interest

Compound Name: 3-Bromo-2-iodophenol

Cat. No.: B1280285

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Abstract

This technical guide provides a comprehensive overview of the spectroscopic and synthetic aspects of **3-Bromo-2-iodophenol** (CAS No. 855836-52-1). Due to a notable scarcity of published experimental data for this specific isomer, this document combines computationally predicted spectroscopic data with established synthetic methodologies for related halogenated phenols. The aim is to offer a valuable resource for researchers interested in the synthesis, characterization, and potential applications of this compound. This guide includes tabulated summaries of predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, a proposed synthetic protocol, and workflow diagrams to facilitate understanding.

Introduction

3-Bromo-2-iodophenol is a halogenated aromatic compound with potential applications in organic synthesis, medicinal chemistry, and materials science. The presence of three distinct functional groups—a hydroxyl group, a bromine atom, and an iodine atom—on the benzene ring makes it a versatile building block for the construction of more complex molecules. The differential reactivity of the C-Br and C-I bonds allows for selective functionalization through various cross-coupling reactions.

Despite its potential utility, there is a significant lack of publicly available experimental spectroscopic and synthetic data for **3-Bromo-2-iodophenol**. This guide aims to bridge this gap by providing a detailed summary of high-quality predicted spectroscopic data and a plausible, detailed synthetic pathway derived from established methods for analogous compounds.

Predicted Spectroscopic Data

The following sections present predicted spectroscopic data for **3-Bromo-2-iodophenol**. This data is derived from computational models and should be considered as a reference for the identification and characterization of the synthesized compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a fundamental technique for the structural elucidation of organic molecules. The predicted ^1H and ^{13}C NMR data for **3-Bromo-2-iodophenol** in a standard deuterated solvent are summarized below.

Table 1: Predicted ^1H NMR Spectral Data for **3-Bromo-2-iodophenol**

Chemical Shift (δ , ppm)	Multiplicity	Integration	Assignment
Predicted Value	Predicted Multiplicity	1H	Aromatic C-H
Predicted Value	Predicted Multiplicity	1H	Aromatic C-H
Predicted Value	Predicted Multiplicity	1H	Aromatic C-H
Predicted Value	Broad Singlet	1H	-OH

Note: Specific chemical shifts and coupling constants for the aromatic protons are not readily available in public databases. The hydroxyl proton's chemical shift is dependent on solvent and concentration.

Table 2: Predicted ^{13}C NMR Spectral Data for **3-Bromo-2-iodophenol**

Chemical Shift (δ , ppm)	Assignment
Predicted Value	C-OH
Predicted Value	C-I
Predicted Value	C-Br
Predicted Value	C-H
Predicted Value	C-H
Predicted Value	C-H

Note: The predicted chemical shifts are based on computational models and may differ from experimental values.

Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in a molecule. The predicted IR absorption bands for **3-Bromo-2-iodophenol** are listed in Table 3.

Table 3: Predicted IR Spectral Data for **3-Bromo-2-iodophenol**[\[1\]](#)

Wavenumber (cm^{-1})	Intensity	Assignment
3600 - 3200	Broad	O-H Stretch
3100 - 3000	Medium	Aromatic C-H Stretch
1600 - 1400	Medium to Strong	Aromatic C=C Ring Stretch
1300 - 1200	Strong	C-O Stretch
650 - 550	Medium	C-Br Stretch

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of a compound. The key predicted mass spectral data for **3-Bromo-2-iodophenol** are presented in Table 4. A notable feature in the mass spectrum is the isotopic pattern resulting from the

presence of bromine (^{79}Br and ^{81}Br in an approximate 1:1 ratio), which leads to two molecular ion peaks ($[\text{M}]^+$ and $[\text{M}+2]^+$) of nearly equal intensity.^[1]

Table 4: Predicted Mass Spectrometry Data for **3-Bromo-2-iodophenol**

Adduct	m/z (mass-to-charge ratio)
$[\text{M}-\text{H}]^-$	296.84175
$[\text{M}+\text{H}]^+$	298.85631
$[\text{M}+\text{Na}]^+$	320.83825
$[\text{M}+\text{K}]^+$	336.81219
$[\text{M}+\text{NH}_4]^+$	315.88285

Data sourced from PubChemLite predictions.

Proposed Synthetic Protocol

The direct synthesis of **3-Bromo-2-iodophenol** is challenging due to the directing effects of the hydroxyl group, which favor substitution at the ortho and para positions. A plausible multi-step synthesis, analogous to methods used for similar compounds, is proposed below. This pathway involves the diazotization of a suitable aminophenol precursor.

Proposed Synthesis of 3-Bromo-2-iodo-6-aminophenol

A potential precursor, 3-bromo-2-iodo-6-aminophenol, could be synthesized from 2-amino-6-bromophenol through an iodination reaction.

Materials:

- 2-Amino-6-bromophenol
- N-Iodosuccinimide (NIS)
- Acetonitrile (anhydrous)
- Round-bottom flask

- Magnetic stirrer
- Standard laboratory glassware

Procedure:

- In a round-bottom flask, dissolve 2-amino-6-bromophenol (1.0 equivalent) in anhydrous acetonitrile.
- To the stirred solution, add N-iodosuccinimide (1.1 equivalents) portion-wise at room temperature.
- Monitor the reaction progress using thin-layer chromatography (TLC).
- Upon completion, quench the reaction with a saturated aqueous solution of sodium thiosulfate.
- Extract the product with ethyl acetate.
- Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
- Purify the crude product by column chromatography on silica gel.

Proposed Synthesis of 3-Bromo-2-iodophenol via Diazotization

The synthesized 3-bromo-2-iodo-6-aminophenol can then be converted to **3-Bromo-2-iodophenol** via a diazotization-reduction sequence.

Materials:

- 3-Bromo-2-iodo-6-aminophenol
- Sodium nitrite (NaNO_2)
- Sulfuric acid (H_2SO_4)

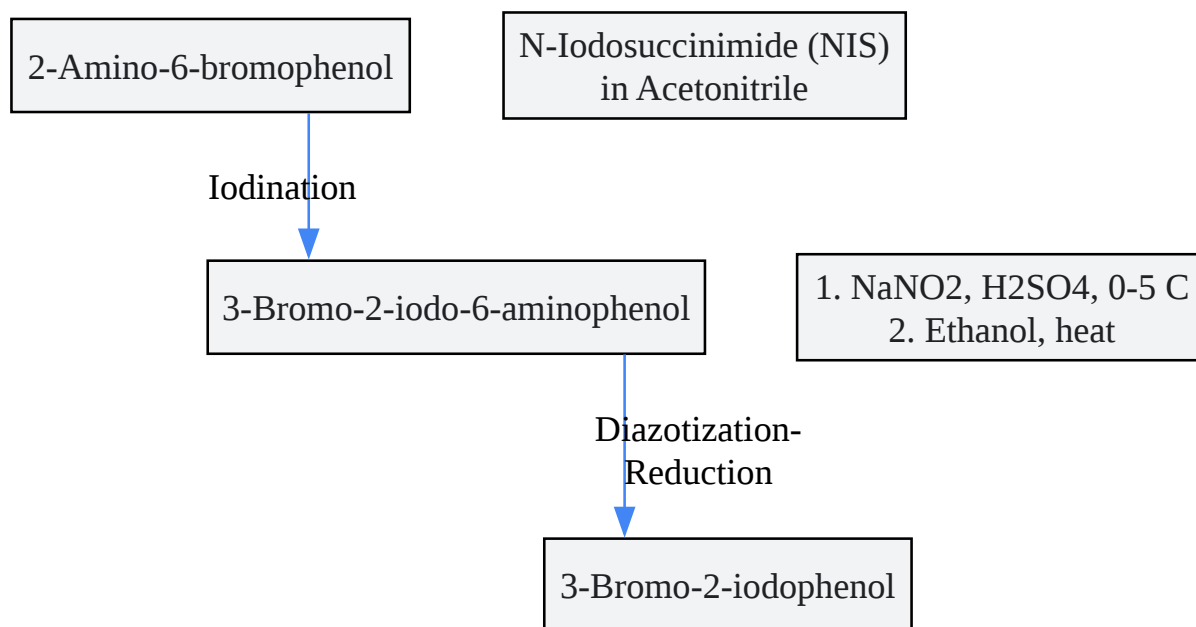
- Ethanol (or hypophosphorous acid)
- Ice bath
- Standard laboratory glassware

Procedure:

- Dissolve 3-bromo-2-iodo-6-aminophenol (1.0 equivalent) in a mixture of ethanol and concentrated sulfuric acid, cooled in an ice bath to 0-5 °C.
- Slowly add a solution of sodium nitrite (1.1 equivalents) in water, maintaining the temperature below 5 °C.
- Stir the reaction mixture at 0-5 °C for 30 minutes to ensure complete formation of the diazonium salt.
- Gently warm the reaction mixture to initiate the reduction of the diazonium salt. The reaction can be monitored by the evolution of nitrogen gas.
- After the reaction is complete, neutralize the mixture and extract the product with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).
- Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
- Purify the crude **3-Bromo-2-iodophenol** by column chromatography or recrystallization.

Visualizations

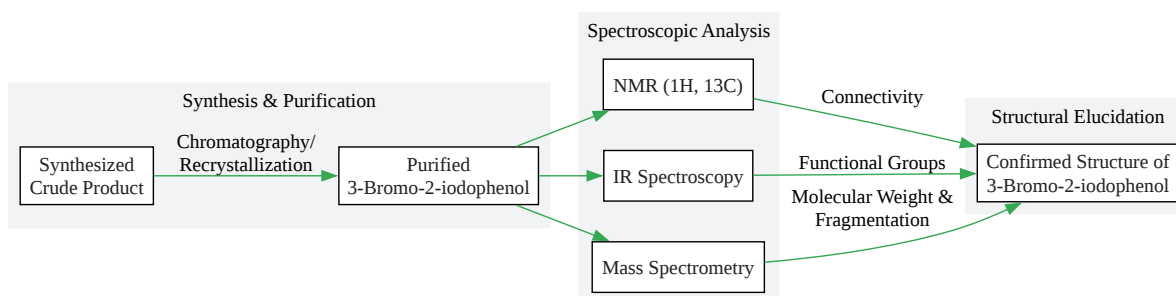
Proposed Synthetic Pathway



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Caption: Proposed synthetic route to **3-Bromo-2-iodophenol**.

Spectroscopic Analysis Workflow



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Caption: Logical workflow for the analysis of **3-Bromo-2-iodophenol**.

Conclusion

This technical guide has provided a summary of the available predicted spectroscopic data for **3-Bromo-2-iodophenol** and a detailed proposed synthetic protocol. While the lack of experimental data in the current literature presents a challenge, the information and methodologies outlined here offer a solid foundation for researchers to synthesize and characterize this compound. The successful synthesis and thorough spectroscopic analysis of **3-Bromo-2-iodophenol** will be a valuable contribution to the field, enabling its exploration in various chemical and pharmaceutical applications. It is strongly recommended that any synthesis be followed by rigorous spectroscopic characterization to confirm the structure of the final product.

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References

- 1. 3-Bromo-2-iodophenol | 855836-52-1 | Benchchem [benchchem.com]
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